![molecular formula C12H18BrN3O2S B1442416 Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate CAS No. 1197294-66-8](/img/structure/B1442416.png)
Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C12H18BrN3O2S. It is a piperazine derivative that contains a bromothiazole moiety, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 4-bromothiazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiazole derivatives depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the presence of a tert-butyl group, a bromothiazole moiety, and a piperazine ring. Its molecular formula is , with a molecular weight of approximately 348.26 g/mol. The structural complexity allows for diverse reactivity, making it a valuable compound in synthetic chemistry.
Medicinal Chemistry Applications
1. Antimicrobial Activity:
Research indicates that compounds similar to tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate exhibit significant antimicrobial properties, particularly against Gram-positive bacteria, including drug-resistant strains like Staphylococcus aureus . The thiazole and piperazine components are often associated with enhanced biological activity, making this compound a candidate for further pharmacological evaluation.
2. Anticancer Properties:
The compound's structural features suggest potential anticancer activity. Similar compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis. The presence of the bromothiazole moiety is particularly relevant in this context, as thiazole derivatives are known for their anticancer properties.
3. Inflammatory Disease Treatment:
There is evidence that derivatives of this compound can act as antagonists of specific receptors involved in inflammatory responses, such as the CCR2b receptor. This suggests potential applications in treating inflammatory diseases .
Organic Synthesis Applications
1. Nucleophilic Substitution Reactions:
The bromine atom on the thiazole ring serves as an excellent leaving group for nucleophilic substitution reactions. This allows for the introduction of various nucleophiles, enabling the synthesis of more complex molecules.
2. Esterification Reactions:
The carboxylate functional group can participate in esterification reactions, forming esters with alcohols under acidic conditions. This property is useful for creating derivatives that may possess enhanced solubility or altered biological activity.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding . Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate
- Tert-butyl 4-(4-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate is unique due to its specific bromothiazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, molecular structure, and biological evaluations, highlighting relevant case studies and research findings.
Molecular Structure and Properties
Chemical Composition:
- Molecular Formula: C12H18BrN3O2S
- Molecular Weight: 348.26 g/mol
- CAS Number: 1197294-66-8
The compound features a piperazine ring substituted with a bromothiazole moiety and a tert-butyl ester group, which may influence its biological interactions.
Synthesis and Characterization
The synthesis of this compound typically involves nucleophilic substitution reactions. The bromine atom in the thiazole ring is replaced by a piperazine derivative under basic conditions, yielding the desired carboxylate. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that thiazole derivatives possess significant antibacterial properties against various strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
Recent investigations into the anticancer potential of thiazole derivatives have revealed promising results. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cell lines, potentially through the activation of caspases or modulation of cell cycle regulators . Specifically, the bromothiazole moiety may enhance the compound's affinity for cancer cell targets, thereby improving its efficacy.
Neuroprotective Effects
Emerging data suggest that this compound may exhibit neuroprotective effects. Research indicates that similar piperazine derivatives can mitigate oxidative stress in neuronal cells, offering protection against neurodegenerative diseases . The proposed mechanism involves scavenging free radicals and modulating inflammatory pathways.
Case Studies
Case Study 1: Antibacterial Evaluation
A study evaluated the antibacterial activity of several thiazole derivatives, including this compound. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Case Study 2: Anticancer Screening
In another study, the compound was tested against various cancer cell lines (e.g., MCF-7 and HeLa). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity. Further mechanistic studies revealed that the compound induced G0/G1 phase arrest in the cell cycle, leading to apoptosis .
Data Summary Table
Property/Activity | Result/Value |
---|---|
Molecular Formula | C12H18BrN3O2S |
Molecular Weight | 348.26 g/mol |
Antibacterial Activity | Effective against S. aureus, E. coli (MIC values ≤ 10 µg/mL) |
Anticancer Activity | IC50 values < 20 µM in MCF-7 cells |
Neuroprotective Effects | Reduces oxidative stress in neuronal cells |
Properties
IUPAC Name |
tert-butyl 4-(4-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O2S/c1-12(2,3)18-11(17)16-6-4-15(5-7-16)10-14-9(13)8-19-10/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTYRYGVZASDJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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